2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-methylthioamide with a halogenated acetic acid derivative.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazole derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with cellular receptors or enzymes, while the thiazole ring can participate in binding interactions with proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Similar structure but lacks the thiazole ring.
2-(4-chlorophenoxy)-N-methylacetamide: Similar structure but lacks the thiazole ring and has a different amide group.
2-(4-chlorophenoxy)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide: Similar structure but with a different substitution on the thiazole ring.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the presence of both the chlorophenoxy group and the 2-methyl-1,3-thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15ClN2O2S |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-17-12(9-20-10)6-7-16-14(18)8-19-13-4-2-11(15)3-5-13/h2-5,9H,6-8H2,1H3,(H,16,18) |
InChI Key |
VDXARGMODHHPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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